molecular formula C7H14N2O3 B6185990 3-[(2-methylpropyl)(nitroso)amino]propanoic acid CAS No. 2624139-69-9

3-[(2-methylpropyl)(nitroso)amino]propanoic acid

Cat. No.: B6185990
CAS No.: 2624139-69-9
M. Wt: 174.20 g/mol
InChI Key: WIFIZMCMLKTGBF-UHFFFAOYSA-N
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Description

3-[(2-methylpropyl)(nitroso)amino]propanoic acid is a chemical compound with the molecular formula C7H14N2O3. It is known for its diverse applications in scientific research, spanning from pharmaceuticals to analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylpropyl)(nitroso)amino]propanoic acid typically involves the reaction of 2-methylpropylamine with nitrous acid, followed by the addition of propanoic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the nitroso group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylpropyl)(nitroso)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the nitroso group to an amine group.

    Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

3-[(2-methylpropyl)(nitroso)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-[(2-methylpropyl)(nitroso)amino]propanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular pathways and biochemical processes. These interactions can modulate the activity of specific proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-methylpropyl)amino]propanoic acid: Lacks the nitroso group, resulting in different chemical and biological properties.

    3-[(2-methylpropyl)(nitroso)amino]butanoic acid: Similar structure but with a different carbon chain length, affecting its reactivity and applications.

Uniqueness

3-[(2-methylpropyl)(nitroso)amino]propanoic acid is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable for specific research applications and industrial uses.

Properties

CAS No.

2624139-69-9

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

3-[2-methylpropyl(nitroso)amino]propanoic acid

InChI

InChI=1S/C7H14N2O3/c1-6(2)5-9(8-12)4-3-7(10)11/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

WIFIZMCMLKTGBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCC(=O)O)N=O

Purity

95

Origin of Product

United States

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